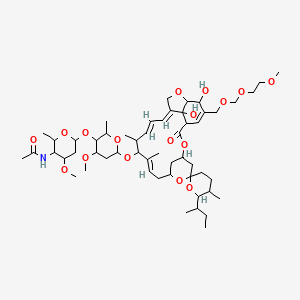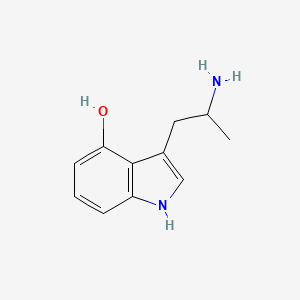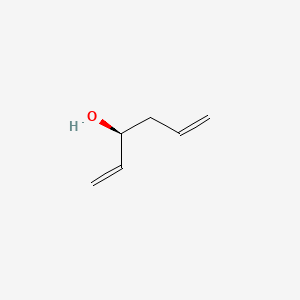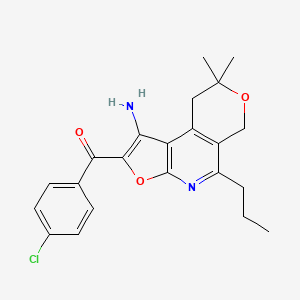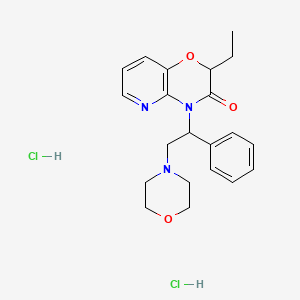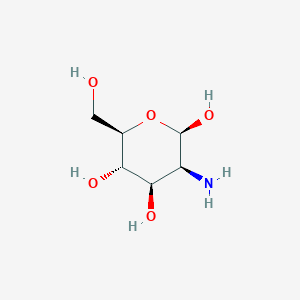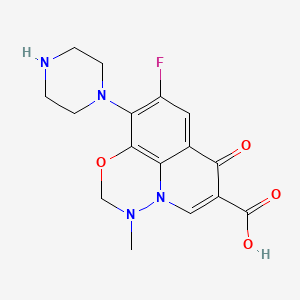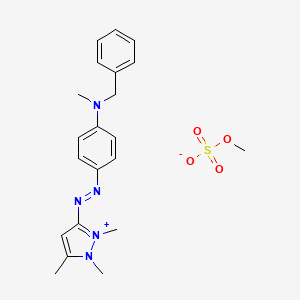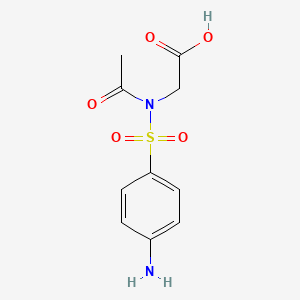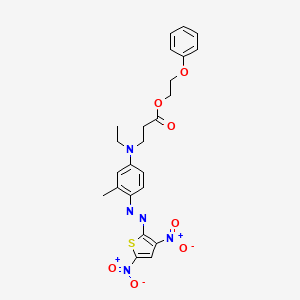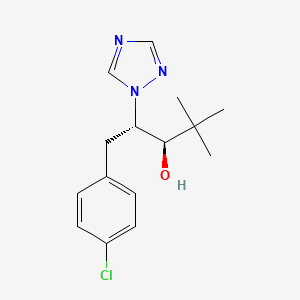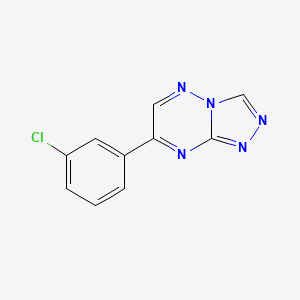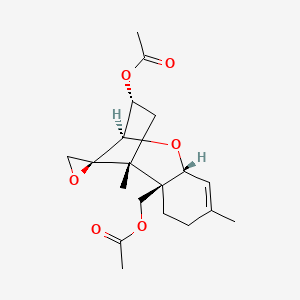
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- typically involves multiple steps, including the formation of the trichothecene core structure followed by functional group modifications. The key steps include:
Formation of the trichothecene core: This involves cyclization reactions to form the characteristic tricyclic ring system.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: Introduction of hydroxyl groups at the 3 and 15 positions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Acetylation: Acetylation of the hydroxyl group at the 15 position using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- is less common due to its complex synthesis and potential toxicity. large-scale synthesis would involve optimizing the reaction conditions for each step to maximize yield and purity, as well as implementing safety measures to handle the toxic intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional epoxides or hydroxyl groups, while reduction can result in the removal of oxygen-containing groups.
Applications De Recherche Scientifique
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of trichothecenes.
Biology: Studied for its effects on cellular processes and its potential as a tool to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in research to develop methods for detecting and mitigating trichothecene contamination in agricultural products.
Mécanisme D'action
The mechanism of action of trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- involves inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. The compound also induces oxidative stress and activates various cellular stress pathways, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate), (3alpha,4beta,8alpha)
- 12,13-Epoxytrichothec-9-ene-3,4,8,15-tetrol
- 3-Hydroxy-12,13-epoxytrichothec-9-ene-4,15-diyl diacetate
Uniqueness
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activity and reactivity. The presence of the epoxy group at the 12,13-position and the acetyl group at the 15-position are key features that differentiate it from other trichothecenes.
Propriétés
Numéro CAS |
38818-51-8 |
|---|---|
Formule moléculaire |
C19H26O6 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1 |
Clé InChI |
IGDIDZAQDRAJRB-UPGMHYFXSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


